3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride
Overview
Description
3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride, also known as 3-Amino-1-propanol hydrochloride, is a small molecule compound of interest in the scientific community. It is a white crystalline solid that is soluble in water and insoluble in organic solvents. This compound is used in numerous scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
1. Polymorphism in Pharmaceutical Compounds
A study conducted by Vogt et al. (2013) investigated the polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. The research focused on characterizing two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
2. Synthesis and Structural Characterization
The synthesis and structural characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound closely related to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride, was reported by Al Mamari and Al Lawati (2019). They described its synthesis, spectroscopic characterization, and confirmation of its structure by X-ray analysis. This research highlights the potential of such compounds in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
3. Pharmaceutical Analysis and Properties
Guéchot et al. (1988) provided a detailed analysis of the physicochemical properties, spectra, solubilities, and stability data for ethyl 2-(3-[(1,1-dimethylethyl)amino]-2-hydroxy-propoxy)-5-[(2- thienylcarbonyl)amino]benzoate hydrochloride, a structurally similar compound to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. This work underscores the importance of such analyses in the development of new pharmaceuticals (Guéchot et al., 1988).
4. Applications in Molecular Spectroscopy
Tatee et al. (1986) studied N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, which are structurally related to the compound . Their research evaluated the muscle relaxant and anticonvulsant activities of these derivatives, demonstrating the potential application of such compounds in pharmaceutical development (Tatee et al., 1986).
5. Use in Radioreceptor Assays
Stern (1984) developed a radioreceptor assay for cetamolol hydrochloride, which is structurally similar to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. This assay measured serum drug levels, demonstrating the use of such compounds in clinical trials and pharmacological studies (Stern, 1984).
Safety And Hazards
A compound with a similar structure, “2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride”, has been studied1. However, the safety and hazards of “3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride” might be different due to the differences in their molecular structures.
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properties
IUPAC Name |
3-amino-N-(1-hydroxy-2-methylpropan-2-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,5-10)9-6(11)3-4-8;/h10H,3-5,8H2,1-2H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZKDIMNGLZRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride | |
CAS RN |
1220028-80-7 | |
Record name | Propanamide, 3-amino-N-(2-hydroxy-1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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